molecular formula C9H12FN3O2 B14000761 N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide CAS No. 2317-72-8

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide

Cat. No.: B14000761
CAS No.: 2317-72-8
M. Wt: 213.21 g/mol
InChI Key: WTDFIWKCCYMMMF-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring and a 2,2-dimethylpropanamide group attached to the 6th position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5th position of the pyrimidine ring using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the 2,2-Dimethylpropanamide Group: The final step involves the acylation of the pyrimidine ring with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide: Similar structure but with a benzamide group instead of a 2,2-dimethylpropanamide group.

    2-ethyl-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)butanamide: Similar structure but with an ethyl group instead of a dimethyl group.

Uniqueness

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropanamide group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

2317-72-8

Molecular Formula

C9H12FN3O2

Molecular Weight

213.21 g/mol

IUPAC Name

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H12FN3O2/c1-9(2,3)7(14)12-6-5(10)4-11-8(15)13-6/h4H,1-3H3,(H2,11,12,13,14,15)

InChI Key

WTDFIWKCCYMMMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC(=O)N1)F

Origin of Product

United States

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